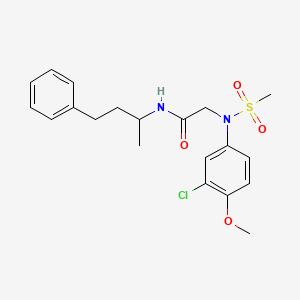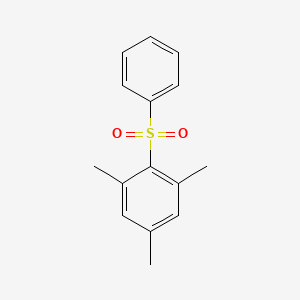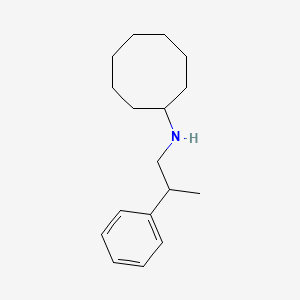![molecular formula C25H23N3O B12485180 N-[2-(1H-benzimidazol-2-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B12485180.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-phenylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide is a complex organic compound that features a benzimidazole moiety Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. The reaction is often facilitated by the use of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethyl formamide . The reaction conditions are relatively mild, allowing for high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzimidazole moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may result in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- N-(1H-Benzimidazol-2-ylmethyl)-3-methylbenzamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide
Uniqueness
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide stands out due to its unique structural features, which confer distinct biological activities
Propiedades
Fórmula molecular |
C25H23N3O |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C25H23N3O/c29-24(25(16-8-9-17-25)18-10-2-1-3-11-18)28-20-13-5-4-12-19(20)23-26-21-14-6-7-15-22(21)27-23/h1-7,10-15H,8-9,16-17H2,(H,26,27)(H,28,29) |
Clave InChI |
YGMYCMIEWRTVMO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[(3-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485102.png)
![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B12485104.png)

![{4-[3-methyl-1-(4-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid](/img/structure/B12485110.png)

![2-(2-Fluorophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12485128.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4,5-triethoxybenzamide](/img/structure/B12485137.png)
![3,8-dimethyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B12485141.png)
![4-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B12485145.png)
![1-(1,3-benzodioxol-5-yl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]methanamine](/img/structure/B12485148.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12485162.png)
![6-amino-2-[(2,4-dichlorobenzyl)sulfanyl]-5-phenylpyrimidin-4(1H)-one](/img/structure/B12485171.png)

